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Ammonium 4,8-dioxa-3H-perfluorononanoate

Cat. No.: B12863216
CAS No.: 958445-44-8
M. Wt: 395.10 g/mol
InChI Key: PLWXPXSPYCHPTF-UHFFFAOYSA-N
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Description

Evolution of Fluorinated Alternatives in Industrial Applications

In response to growing environmental and health concerns surrounding "legacy" long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), regulatory actions and voluntary industry phase-outs have driven the development and adoption of alternative fluorinated substances. researchgate.netgreensciencepolicy.org The primary strategy has been to create shorter-chain PFAS or to introduce ether linkages into the carbon chain, with the aim of reducing bioaccumulation and toxicity while maintaining the desired performance characteristics. researchgate.netacs.org This has led to the emergence of a new generation of PFAS compounds, including perfluoroalkyl ether carboxylic acids (PFECAs) and other novel fluorinated substances. researchgate.netresearchgate.net

Historical Context of Ammonium (B1175870) 4,8-dioxa-3H-perfluorononanoate (ADONA) as a Replacement in Fluoropolymer Manufacturing

Ammonium 4,8-dioxa-3H-perfluorononanoate (ADONA) was developed by 3M as a processing aid to replace ammonium perfluorooctanoate (APFO), the ammonium salt of PFOA, in the emulsion polymerization of fluoropolymers. wikipedia.orgresearchgate.netacs.org This transition was part of a broader industry effort, under initiatives like the PFOA Stewardship Program, to phase out PFOA and related long-chain perfluoroalkyl carboxylic acids (PFCAs) by 2015. researchgate.net ADONA's introduction represented a significant technological shift in fluoropolymer manufacturing, aimed at mitigating the environmental and health concerns associated with PFOA. researchgate.netesaa.org Since 2008, ADONA has been used as an emulsifier in the production of certain fluoropolymers. nih.govnih.gov

Research Gaps and Significance of ADONA within PFAS Science

Despite its use as a replacement, significant research gaps remain concerning ADONA and other next-generation PFAS. mercola.comnih.gov While some initial toxicological evaluations have been conducted, long-term environmental fate, bioaccumulation potential, and the full spectrum of potential health effects are not as extensively studied as those of legacy PFAS. researchgate.netmercola.com The significance of ADONA within PFAS science lies in its status as one of the primary alternatives to PFOA, making it a crucial case study for evaluating the efficacy and potential unintended consequences of replacing legacy persistent organic pollutants with structurally similar but less-studied compounds. acs.orgmdpi.com Understanding the complete lifecycle and impact of ADONA is essential for informing future regulatory decisions and guiding the development of safer, more sustainable fluorinated materials. sciencedaily.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F12NO4 B12863216 Ammonium 4,8-dioxa-3H-perfluorononanoate CAS No. 958445-44-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

958445-44-8

Molecular Formula

C7H5F12NO4

Molecular Weight

395.10 g/mol

IUPAC Name

azanium;2,2,3-trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]propanoate

InChI

InChI=1S/C7H2F12O4.H3N/c8-1(3(9,10)2(20)21)22-5(13,14)4(11,12)6(15,16)23-7(17,18)19;/h1H,(H,20,21);1H3

InChI Key

PLWXPXSPYCHPTF-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)[O-])(F)F)(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F.[NH4+]

Origin of Product

United States

Synthesis and Industrial Production of Ammonium 4,8 Dioxa 3h Perfluorononanoate

Established Synthetic Pathways for ADONA

The precise, proprietary details of the industrial synthesis of ADONA are not extensively published. However, based on the principles of organofluorine chemistry and the structure of related per- and polyfluoroalkyl ether (PFEA) compounds, a plausible synthetic route can be outlined. The synthesis of ether-containing PFAS often involves the reaction of fluorinated epoxides, such as hexafluoropropylene oxide (HFPO), which serves as a building block for the polymer chain.

The synthesis would logically involve several key stages:

Oligomerization: A controlled reaction, likely initiated by a fluoride (B91410) ion, to link fluoroalkoxide units, thereby creating the ether-containing backbone.

Functionalization: The resulting intermediate would then be chemically modified to introduce a functional group that can be converted into a carboxylic acid.

Hydrolysis: The functionalized intermediate is hydrolyzed to form the carboxylic acid, 4,8-dioxa-3H-perfluorononanoic acid.

Neutralization: The final step is the neutralization of the acidic form with ammonia (B1221849) (ammonium hydroxide) to produce the ammonium (B1175870) salt, ADONA. researchgate.net

Quantum chemistry calculations have been used to study the properties of 4,8-dioxa-3H-perfluorononanoic acid (the acidic form of ADONA), providing insights into its chemical behavior and stability. researchgate.net

Industrial Manufacturing Processes and Associated Emission Considerations

The industrial production of a specialty chemical like ADONA follows a generalized process flow common in the chemical industry, which includes raw material handling, synthesis in reactors, purification, and packaging. amcarbon.commaking.com In fluoropolymer manufacturing, ADONA is used as an emulsifier or surfactant, and processes are in place to recover it from waste streams or destroy it via thermal treatment. researchgate.net

Despite these measures, emissions from fluorochemical production facilities remain a significant environmental consideration. diva-portal.orgrsc.org Industrial parks with fluoropolymer production are recognized as point sources for a variety of PFAS, including next-generation replacements like ADONA. nih.govresearchgate.net Studies have identified chemical production facilities as sources of ADONA in the environment. researchgate.net

Emissions can occur through various pathways, including releases to air and water. rsc.orgnih.gov Research on fluorochemical industrial parks has shown that while efforts have been made to reduce emissions, these facilities continue to introduce persistent substances into the environment. diva-portal.orgrsc.org Atmospheric transport is a significant contributor to the global distribution of these compounds. acs.org Emissions from fluoropolymer production are considered a substantial source of perfluoroalkyl carboxylic acids (PFCAs) to the atmosphere, with a significant portion associated with airborne particles. nih.govacs.org

Emission Type Description Potential Co-Emitted Substances Source/Pathway
Direct Discharge Release of process water containing ADONA and other compounds into waterways.Other PFAS (e.g., PFOA, GenX), fluoride ions. researchgate.netnih.govIndustrial wastewater outfalls. researchgate.net
Atmospheric Emissions Release of volatile or particulate-bound compounds from production stacks or fugitive emissions. nih.govFluorinated greenhouse gases, other PFCAs and PFECAs. nih.govnih.govManufacturing facilities, transport and storage of materials. nih.gov
Waste Stream Residues Incomplete destruction or recovery of the chemical from industrial waste.By-products from synthesis and polymerization. diva-portal.orgLandfills, sludge application.

This table is interactive. Sort by column by clicking the header.

Structural Design Principles: Role of Ether Linkages in Replacement Chemistry

The development of ADONA and other PFEAs was a direct response to concerns over the environmental persistence of long-chain PFAS like PFOA. The core design principle was to introduce features into the molecular structure that could be more susceptible to degradation.

The key structural differences between ADONA and PFOA are:

Ether Linkages: ADONA contains two oxygen atoms incorporated as ether linkages in its fluorinated carbon chain. nih.govresearchgate.net These C-O bonds are generally more susceptible to chemical and biological cleavage than the highly stable C-F and C-C bonds that characterize perfluoroalkyl substances. acs.org

Hydrogen Substitution: The "-3H-" in ADONA's name signifies the presence of a hydrogen atom on the third carbon. This C-H bond creates a non-fluorinated (polyfluorinated) site in the molecule.

The rationale for this design is that the ether linkages and the C-H bond act as "weak points." nih.govacs.org Research has shown that ether bonds in PFAS molecules can serve as a point of attack for aerobic microorganisms, enhancing biodegradability. acs.org Specifically, the presence of a methylene (B1212753) (-CH2-) group next to an ether bond is critical for initiating microbial attack. acs.org While ADONA has a -CHF- group, this site is still considered more reactive than a fully fluorinated -CF2- group. Theoretical studies indicate that for ADONA in an aqueous medium, the abstraction of this hydrogen atom by a hydroxyl radical is a thermodynamically favored reaction path, suggesting a potential initiation point for degradation. researchgate.net This intentional design aims to create a molecule that is less persistent in the environment compared to its fully fluorinated predecessors. nih.gov

Feature Ammonium 4,8-dioxa-3H-perfluorononanoate (ADONA) Ammonium Perfluorooctanoate (APFO/PFOA) Design Rationale for ADONA
Backbone PolyfluoroetherPerfluoroalkylIntroduce "weak points" for potential degradation. nih.govacs.org
Ether Linkages Two (at C4 and C8 positions)NoneC-O bonds are generally more labile than C-C bonds. acs.org
Fluorination Polyfluorinated (contains a C-H bond)Perfluorinated (contains only C-F and C-C bonds)C-H bond provides a site for oxidative/microbial attack. researchgate.net
Chemical Formula C₇H₅F₁₂NO₄C₈HF₁₅O₂ (acid form)Shorter fluorinated carbon segments separated by ether bonds.

This table is interactive. Sort by column by clicking the header.

Environmental Occurrence and Distribution of Ammonium 4,8 Dioxa 3h Perfluorononanoate

Detection and Concentrations in Aquatic Compartments

The aquatic environment is a primary sink for many chemical compounds. Research has focused on detecting and quantifying ADONA in surface water, groundwater, and wastewater, which are critical pathways for its distribution.

ADONA has been detected in surface water systems, particularly in rivers receiving industrial effluents. One notable example is the Alz River in Germany, which is situated near a chemical park. epa.gov Studies have identified the Alz River as a significant source of ADONA, highlighting the impact of industrial discharges on downstream water quality. epa.gov While the presence of ADONA in the Alz River is documented, specific concentration data from publicly available literature remains limited.

No specific concentration data for Ammonium (B1175870) 4,8-dioxa-3H-perfluorononanoate in surface water systems was found in the search results.

Groundwater, a critical source of drinking water, is also susceptible to contamination by persistent chemical compounds. While extensive research has documented the widespread presence of various per- and polyfluoroalkyl substances (PFAS) in global groundwater resources, specific data on ADONA concentrations are less common. nih.gov General studies on PFAS in groundwater often focus on legacy compounds like PFOA and PFOS.

No specific concentration data for Ammonium 4,8-dioxa-3H-perfluorononanoate in groundwater systems was found in the search results.

Wastewater treatment plants (WWTPs) are recognized as significant point sources for the release of various contaminants into the environment. Studies have begun to include ADONA in their analytical scope for wastewater effluents. For instance, research in the Danube River Basin has involved the characterization of wastewater effluents for a range of organic contaminants, including some PFAS, although specific quantitative data for ADONA in the final effluent is not always detailed in initial reports.

No specific concentration data for this compound in wastewater treatment plant effluents was found in the search results.

Presence in Terrestrial and Sedimentary Environments

The terrestrial and sedimentary environments can act as long-term reservoirs for persistent chemicals, with the potential for future release into other environmental compartments.

Investigations into soil contamination have revealed the presence of ADONA, particularly in areas with a history of fluoropolymer manufacturing. In Germany, soil samples have been found to contain ADONA at concentrations ranging from 0.043 to 0.047 µg/kg. This indicates that atmospheric deposition or other transport mechanisms from industrial facilities can lead to the contamination of surrounding terrestrial environments.

Table 1: Concentration of this compound in Soil

LocationConcentration (µg/kg)
Germany0.043–0.047

This interactive data table is based on the data in the text.

Sediments in rivers, lakes, and oceans can accumulate pollutants over time, providing a historical record of contamination. Despite the recognized importance of sediments as a sink for persistent organic pollutants, there is currently a lack of specific quantitative data on the concentrations of ADONA in sediment compartments in the available scientific literature.

No specific concentration data for this compound in sediment compartments was found in the search results.

Atmospheric Transport and Deposition Patterns

The atmosphere serves as a critical pathway for the long-range transport and widespread distribution of PFAS, including ADONA, to even the most remote regions of the globe. nih.govnih.govnih.gov Volatile and semi-volatile PFAS can be transported over long distances and subsequently be deposited onto soil and water surfaces. nih.gov

Modeling studies have been conducted to understand the atmospheric fate and transport of PFAS. The Community Multiscale Air Quality (CMAQ) model has been adapted to simulate the transport and fate of a suite of PFAS from a known fluoropolymer manufacturing facility. nih.gov These models are crucial for predicting the environmental concentrations and deposition of these compounds. researchgate.netepa.gov

Research on the emission of perfluoroalkyl ether carboxylic acids (PFECAs), a class of compounds that includes ADONA, from a fluorochemical industrial park in China revealed that these substances can be transported over long distances in the atmosphere. nih.govnih.gov Modeling results from this study indicated that a significant portion of the emitted PFOA, a related compound, was transported to altitudes above 1500 meters, suggesting the potential for long-range atmospheric transport. nih.govnih.gov

Atmospheric deposition, through both wet (rain and snow) and dry (particle and gas) processes, is a key mechanism for the removal of PFAS from the atmosphere and their entry into terrestrial and aquatic ecosystems. wisc.edunewmoa.orgmdpi.comusgs.gov A study in Wilmington, North Carolina, USA, which is located near a fluorochemical manufacturer, provided the first direct evidence of PFECAs in both wet and dry deposition. epa.gov This suggests that particle-bound and gas-phase PFAS that have undergone long-range transport can be incorporated into raindrops and rapidly removed from the atmosphere. epa.gov

Global and Regional Distribution Analyses

The global distribution of PFAS is a topic of significant research, with monitoring programs in place to track their presence in various environmental media. unep.orgresearchgate.netnih.gov While much of the historical data focuses on legacy PFAS, there is a growing body of research on the distribution of emerging PFAS like ADONA. epa.govmercola.comresearchgate.net

In Europe, studies have identified hotspots of ADONA contamination. For instance, the Alz River in Germany has been identified as a significant source of ADONA, which is used as a PFOA substitute at a nearby chemical park. researchgate.net This has led to downstream contamination and highlights the impact of industrial point sources on regional distribution. researchgate.net Analysis of surface water and sediment in the Danube River basin has also been conducted to assess water quality, though specific data for ADONA is not always reported. mdpi.comresearchgate.net

In Asia, particularly in China, there has been a significant increase in the production and use of PFAAs, leading to elevated concentrations in the environment. nih.govnih.gov A study on a fluorochemical industrial park in China investigated the atmospheric emissions of various PFCAs and PFECAs. nih.govnih.gov

The following table provides a summary of reported detections of ADONA in environmental samples from different regions.

Interactive Data Table: Regional Detection of ADONA

RegionEnvironmental MatrixFindingYear of StudyReference
Alz River, GermanySurface WaterIdentified as a significant PFOA substitute with downstream effects.2023 researchgate.net
ChinaAmbient AerosolsDetected in emissions from a fluorochemical industrial park.2025 nih.govnih.gov
NetherlandsWastewaterMentioned as being used by a facility in Antwerp, with potential for presence in wastewater.2022 unep.org

Source Apportionment Studies: Industrial Emissions versus Diffuse Sources

Distinguishing between industrial (point) and diffuse (non-point) sources is crucial for understanding and managing PFAS contamination. nih.govhaleyaldrich.com Industrial facilities that manufacture or use ADONA are considered primary point sources of its release into the environment. itrcweb.orgepa.gov These releases can occur through wastewater discharges and atmospheric emissions. itrcweb.org

Diffuse sources of PFAS are more widespread and can include runoff from agricultural lands where contaminated biosolids have been applied, and atmospheric deposition over large areas. nih.govitrcweb.org The ubiquitous nature of many PFAS in consumer products also contributes to their presence in municipal waste streams, which then enter WWTPs and can be considered a diffuse source to the wider environment. nih.gov

Environmental Fate and Transformation of Ammonium 4,8 Dioxa 3h Perfluorononanoate

Degradation Pathways and Mechanisms

The degradation of a chemical compound in the environment can occur through various abiotic (non-biological) and biotic (biological) processes.

Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)

Abiotic degradation involves processes such as hydrolysis, photolysis, and thermolysis.

Hydrolysis: As established, ADONA is considered hydrolytically stable. chemsafetypro.com A study following OECD Guideline 111 determined a hydrolysis half-life of over a year, with no degradation observed after five days at 50°C in pH 4, 7, and 9 buffers. chemsafetypro.com This indicates that hydrolysis is not a significant degradation pathway for ADONA under typical environmental conditions.

Photolysis: Information regarding the direct photolysis of ADONA in the environment is limited in the reviewed scientific literature. However, many PFAS are known to be resistant to direct photolysis under natural sunlight.

Other Abiotic Processes: While resistant to many forms of degradation, ADONA does undergo thermal decomposition at high temperatures, beginning at 125°C and completing by 175°C, which leads to the formation of more volatile substances. chemsafetypro.com Studies have also shown its resistance to advanced oxidation processes like ozonation in water treatment facilities. researchsquare.com

Biotic Transformation Processes (e.g., Biodegradation Studies in Environmental Microcosms)

Biotic transformation is a key pathway for the removal of many organic pollutants from the environment. However, for ADONA, the data on biodegradability are conflicting, likely stemming from the different methodologies used for assessment (e.g., experimental testing vs. predictive modeling).

An experimental study using the OECD Guideline 301B (Ready Biodegradability: CO₂ Evolution Test) concluded that ADONA is not readily biodegradable, with no biodegradation observed under the test conditions. chemsafetypro.com This finding is consistent with the general understanding that the carbon-fluorine bond is highly stable and resistant to microbial attack.

In contrast, some predictive models provide different estimates. One database, likely based on quantitative structure-activity relationship (QSAR) modeling, reports a biodegradation half-life of 4.47 days. It is crucial to note that such models predict biodegradability based on chemical structure and may not always align with experimental results under specific environmental conditions. nih.gov The discrepancy highlights the uncertainty and the need for more comprehensive experimental studies in relevant environmental microcosms (e.g., soil, sediment, water) to fully characterize the biotic transformation potential of ADONA. researchgate.net Currently, specific data on anaerobic degradation is not available. chemsafetypro.com

Identification and Characterization of Transformation Products

There is a significant lack of information in the scientific literature regarding the identification of transformation products of ADONA. Research involving very strong oxidative conditions, such as the TOP assay, suggests that if transformation were to occur, it might lead to the formation of lower-molecular-weight organofluorine species or the ultimate mineralization to fluoride (B91410); however, no specific intermediate products were identified in these studies. researchsquare.com

Environmental Partitioning and Mobility

Environmental partitioning describes how a chemical distributes itself among different environmental compartments like water, soil, air, and biota. This behavior, particularly the tendency to adsorb to soil and sediment, is crucial for determining a chemical's mobility.

Sorption Behavior to Organic and Mineral Phases in Soil and Sediment

The mobility of an organic chemical in soil and sediment is often predicted using the organic carbon-water partition coefficient (Koc). This value indicates the chemical's tendency to bind to the organic carbon fraction of soil or sediment versus remaining dissolved in water. chemsafetypro.commdpi.comqsardb.org A high Koc value suggests strong binding and low mobility, whereas a low Koc value indicates weak binding and high mobility. mdpi.com

For ADONA, reported Koc values are highly divergent.

One source reports a log Koc of less than 1.3 , which corresponds to a Koc value of approximately 20 L/kg. chemsafetypro.com This value was estimated using High-Performance Liquid Chromatography (HPLC) and suggests that ADONA is unlikely to bind significantly to soil particles or sediments, making it highly mobile in the subsurface environment. chemsafetypro.com This high mobility is consistent with the behavior of other short-chain PFAS, which generally exhibit reduced adsorption potential compared to their long-chain counterparts. nih.gov

Another data source reports a Koc value of 977 L/kg . nih.gov This significantly higher value would classify ADONA as having moderate mobility, with a greater tendency to adsorb to soil and sediment.

This discrepancy may arise from the different methods used for determination, such as experimental measurement versus computational modeling. The lower, experimentally-derived value is more in line with the general scientific consensus on the behavior of short-chain, mobile PFAS, which are often detected in water sources, indicating their limited retention in soil. nih.gov

The following table summarizes the conflicting data found for ADONA's environmental properties.

ParameterReported Value 1Source/MethodReported Value 2Source/MethodImplication
Biodegradation Not readily biodegradable chemsafetypro.com (OECD 301B)4.47-day half-life nih.gov (Model)High Persistence vs. Low Persistence
Log Koc < 1.3 chemsafetypro.com (HPLC)2.99 (calculated from Koc) nih.gov (Model)High Mobility vs. Moderate Mobility
Koc (L/kg) < 20 chemsafetypro.com (HPLC)977 nih.gov (Model)High Mobility vs. Moderate Mobility

Volatilization Characteristics

The potential for a chemical to volatilize from water to air is primarily described by its Henry's Law Constant. For Ammonium (B1175870) 4,8-dioxa-3H-perfluorononanoate (ADONA), a low vapor pressure and high water solubility suggest that volatilization is not a primary environmental transport pathway.

Interactive Data Table: Volatilization Properties of ADONA

Property Value Unit Source
Vapor Pressure 2.83 x 10⁻² mm Hg researchgate.net

Leaching Potential to Groundwater

The leaching potential of a chemical from soil to groundwater is significantly influenced by its sorption characteristics in soil. The soil organic carbon-water partition coefficient (Koc) is a key parameter used to predict the mobility of organic substances in soil. A lower Koc value generally indicates higher mobility and a greater potential to leach.

For ADONA, a predicted soil adsorption coefficient (Koc) of 977 L/kg has been reported. researchgate.net This value suggests that ADONA has a moderate tendency to adsorb to soil organic matter. In the context of PFAS, compounds with shorter carbon chains tend to be more mobile in soil. researchgate.net

Studies on the leaching of various PFAS in soil columns have shown that mobility is dependent on both the specific compound and the soil properties, such as organic matter content and pH. For instance, research on soils contaminated with aqueous film-forming foams (AFFF) has demonstrated that while some PFAS can be retained in the soil, a significant fraction can be leached out over time, posing a risk to groundwater. Although specific soil column leaching studies for ADONA were not found in the reviewed literature, the general behavior of other mobile PFAS suggests that ADONA could also exhibit mobility in soil, particularly in soils with low organic carbon content.

Interactive Data Table: Soil Sorption and Leaching Potential of ADONA

Parameter Value Unit Implication for Leaching Source
Soil Adsorption Coefficient (Koc) 977 L/kg Moderate potential for leaching researchgate.net

Comparative Environmental Fate Analysis with Legacy Perfluorooctanoic Acid (PFOA) and Other Perfluoroalkyl Ether Carboxylic Acids (PFECAs)

ADONA was developed as a replacement for the legacy long-chain perfluoroalkyl substance, Perfluorooctanoic Acid (PFOA). nih.gov PFOA is known for its high persistence in the environment, resistance to degradation, and potential for bioaccumulation. ewg.org A comparative analysis of the environmental fate of ADONA, PFOA, and other Perfluoroalkyl Ether Carboxylic Acids (PFECAs) is crucial for understanding the potential long-term environmental impact of these replacement compounds.

PFAS, as a class of chemicals, are generally persistent. ewg.org The substitution of a carbon-carbon bond with an ether linkage in PFECAs like ADONA was intended to create a molecule more susceptible to degradation. acs.orgresearchgate.net Studies have suggested that the ether bond in PFECAs can be a point of cleavage, potentially leading to different degradation pathways and products compared to the highly stable perfluoroalkyl chains of PFOA. acs.orgresearchgate.net

In terms of mobility, shorter-chain PFAS generally exhibit greater mobility in soil and water. researchgate.net While ADONA has a longer carbon chain than some short-chain PFAS, its ether linkage and branching can influence its sorption behavior differently than a linear perfluoroalkyl chain of similar length. The predicted Koc value of ADONA (977 L/kg) is in a range that suggests moderate mobility. For comparison, the log Kow of PFOA, another indicator of partitioning behavior, is around 4.59.

The environmental persistence of these compounds is a key concern. While some studies suggest that the ether linkage in PFECAs might lead to faster degradation compared to the perfluorinated backbone of PFOA, PFECAs are still considered to be persistent in the environment. One study reported a predicted biodegradation half-life for ADONA of 4.47 days, although the persistence of PFAS in the environment is generally considered to be much longer under real-world conditions. researchgate.net

Interactive Data Table: Comparative Environmental Fate Parameters

Compound Type Predicted Soil Adsorption Coefficient (Koc) (L/kg) General Mobility in Soil General Persistence
Ammonium 4,8-dioxa-3H-perfluorononanoate (ADONA) PFECA 977 researchgate.net Moderate Persistent, but potentially less so than PFOA
Perfluorooctanoic Acid (PFOA) Legacy PFCA Varies (often higher than ADONA) Lower to Moderate Very Persistent
Other Short-Chain PFECAs PFECA Generally lower than ADONA Higher Persistent

| Other Long-Chain PFECAs | PFECA | Generally higher than ADONA | Lower | Very Persistent |

Advanced Analytical Methodologies for Ammonium 4,8 Dioxa 3h Perfluorononanoate in Environmental Matrices

Sample Collection and Preparation Strategies for Diverse Matrices

The accurate quantification of ADONA at trace levels is highly dependent on meticulous sample collection, preservation, and preparation to minimize contamination and analyte loss. Strategies vary significantly depending on the sample matrix.

Aqueous Samples (e.g., Drinking Water, Surface Water, Wastewater)

The analysis of ADONA in aqueous samples requires careful handling to avoid background contamination, which is a common issue in PFAS analysis.

Collection and Preservation: Samples are typically collected in high-density polyethylene (HDPE) or polypropylene bottles. To prevent potential adsorption of ADONA to container walls and transformation by microbial activity, immediate cooling and analysis are recommended. For drinking water analysis, United States Environmental Protection Agency (USEPA) methods for other PFAS, such as Method 537.1 and 533, stipulate the addition of preservatives. itrcweb.org For instance, Trizma® is required in Method 537.1 to buffer the sample and reduce the free chlorine that could affect the analytes. itrcweb.org Method 533 requires ammonium (B1175870) acetate as a preservative. itrcweb.org For other water matrices, samples are generally kept at a low temperature (e.g., <6 °C) and shielded from light until extraction.

Preparation and Extraction: Solid-phase extraction (SPE) is the most common technique for pre-concentrating ADONA from water samples and removing interfering matrix components. Weak anion exchange (WAX) or polymeric reversed-phase sorbents are often employed. The general procedure involves passing a known volume of the water sample through the SPE cartridge, where ADONA is retained. The cartridge is then washed with a series of solvents to remove co-extracted impurities, and finally, the target analyte is eluted with a small volume of an appropriate organic solvent, such as methanol or acetonitrile, often containing a modifying agent like ammonium hydroxide to ensure efficient elution.

A study on the analysis of 46 PFAS, including ADONA, in human serum utilized a simple protein precipitation with acetonitrile for sample cleanup, which is a rapid alternative for complex aqueous biological matrices. researchgate.net For environmental waters, direct injection is sometimes possible for high-concentration samples, but for trace analysis, SPE is indispensable.

Table 1: Typical Solid-Phase Extraction (SPE) Parameters for ADONA in Water

ParameterDescription
Sorbent Type Weak Anion Exchange (WAX), Polymeric Reversed-Phase (e.g., Polystyrene-divinylbenzene)
Sample Volume 100 - 500 mL, depending on expected concentration
Conditioning Methanol followed by reagent water
Loading Flow Rate 5 - 10 mL/min
Washing Solvents Water, often with a buffer like acetic acid
Elution Solvent Methanol or Acetonitrile with a modifier (e.g., 0.1-2% Ammonium Hydroxide)
Elution Volume 2 - 10 mL

Solid Samples (e.g., Soil, Sediment, Biosolids)

Analyzing ADONA in solid matrices is more complex due to the strong interactions between the analyte and the solid phase.

Collection and Storage: Solid samples should be collected in clean containers made of polypropylene or other inert materials. To prevent degradation, samples are typically frozen at temperatures of -20°C or lower and stored in the dark until processing.

Preparation and Extraction: The extraction of ADONA from soils, sediments, and biosolids typically involves solvent extraction. An organic solvent, often methanol or acetonitrile, is added to the sample, which is then vigorously mixed using techniques like shaking, sonication, or pressurized liquid extraction (PLE). The choice of solvent and extraction conditions is critical for achieving high recovery. Alkaline conditions, often achieved by adding ammonium hydroxide or sodium hydroxide to the extraction solvent, are frequently used to deprotonate the carboxylic acid group of ADONA, enhancing its solubility in the extraction solvent. Following extraction, the resulting liquid extract is typically concentrated and subjected to a cleanup step, often using SPE with sorbents like graphitized carbon black or weak anion exchange materials to remove matrix interferences such as humic acids and lipids.

Table 2: Common Extraction Techniques for ADONA in Solid Samples

TechniqueSolvent SystemKey Parameters
Ultrasonic Extraction Methanol or Acetonitrile, often with NH₄OHTemperature: Ambient to 50°C; Time: 15-30 min cycles
Pressurized Liquid Extraction (PLE) Methanol or AcetonitrilePressure: ~1500 psi; Temperature: 80-120°C
Mechanical Shaking Methanol/Water mixtures with bufferTime: 1-2 hours

Biota Samples (e.g., Plant Tissues, Aquatic Organisms)

The analysis of ADONA in biological tissues is crucial for understanding its bioaccumulation potential. nih.govnih.gov

Collection and Storage: Biota samples are collected and immediately frozen, often at ultra-low temperatures (-80°C), to halt enzymatic activity and preserve tissue integrity. dtic.mil Samples should be dissected using clean tools to avoid cross-contamination.

Preparation and Extraction: Sample preparation begins with homogenization of the tissue, which can be done through methods like grinding with liquid nitrogen or using high-speed bead beaters. The homogenized tissue is then subjected to solvent extraction. A common method is ion-pair extraction, where a reagent like tetrabutylammonium (TBA) sulfate is used to form an ion pair with ADONA, enhancing its extraction into an organic solvent like methyl tert-butyl ether (MTBE) or acetonitrile. Alternatively, alkaline digestion followed by solvent extraction can be employed. The resulting extracts are highly complex and require extensive cleanup, typically involving multiple SPE steps to remove lipids and other co-extracted materials that can interfere with instrumental analysis.

Chromatographic Separation Techniques for Trace Analysis

High-sensitivity chromatographic methods are essential for the detection and quantification of ADONA at environmentally relevant concentrations.

Liquid Chromatography (LC) with Advanced Columns

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of ADONA and other non-volatile PFAS. nih.gov

Separation: The separation is typically achieved using reversed-phase liquid chromatography. Advanced columns, such as those packed with C18 or other specialized stationary phases designed for PFAS analysis, are used to achieve efficient separation of ADONA from isomers and other related compounds. These columns provide a hydrophobic stationary phase that interacts with the perfluorinated carbon chain of ADONA.

Mobile Phase: The mobile phase usually consists of a mixture of water and an organic solvent, typically methanol or acetonitrile. youtube.com To improve peak shape and ionization efficiency in the mass spectrometer, the mobile phase is often buffered. Ammonium formate or ammonium acetate are common choices, as they are volatile and compatible with mass spectrometry. researchgate.net A gradient elution, where the proportion of the organic solvent is increased during the analytical run, is used to effectively elute compounds with varying polarities.

Detection: Tandem mass spectrometry (MS/MS) is used for detection due to its high selectivity and sensitivity. The instrument is typically operated in negative electrospray ionization (ESI) mode, which is ideal for acidic compounds like ADONA. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for ADONA are monitored, providing a high degree of confidence in the identification and quantification of the analyte. The use of isotopically labeled internal standards is crucial for correcting matrix effects and variations in instrument response.

Table 3: Example LC-MS/MS Parameters for ADONA Analysis

ParameterTypical Setting
LC Column C18, 2.1 mm x 100 mm, <3 µm particle size
Mobile Phase A Water with 2-10 mM Ammonium Formate/Acetate
Mobile Phase B Methanol or Acetonitrile
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 2 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MS/MS Transition (Example) Specific m/z values for precursor and product ions would be listed here

Gas Chromatography (GC) Considerations for Volatile Fluorinated Compounds

Gas chromatography (GC) is a powerful separation technique known for its high chromatographic efficiency, but its application is generally limited to thermally stable and volatile compounds. nih.gov

ADONA is an ammonium salt, making it non-volatile and thermally labile. Direct analysis of ADONA by GC is therefore not feasible. The compound would decompose in the high-temperature environment of the GC inlet rather than volatilize. While derivatization to a more volatile form (e.g., esterification of the carboxylic acid group) is a theoretical possibility, this approach is not commonly used for ADONA or other ionic PFAS due to several challenges:

Derivatization reactions can be complex, incomplete, and may introduce contaminants.

The resulting derivatives may still have poor chromatographic behavior.

The widespread success and robustness of LC-MS/MS methods have made the development of GC-based methods for these compounds largely unnecessary.

High-Sensitivity Mass Spectrometric Detection

The detection of Ammonium 4,8-dioxa-3H-perfluorononanoate (ADONA) in environmental matrices at trace levels necessitates the use of highly sensitive and specific analytical instrumentation. Mass spectrometry, particularly when coupled with liquid chromatography (LC), has become the cornerstone for identifying and quantifying this compound. Methodologies are continuously refined to enhance detection capabilities, ensure accurate identification, and explore the presence of related, unknown compounds in complex environmental samples.

Tandem Mass Spectrometry (MS/MS) Optimization for ADONA

Tandem mass spectrometry (MS/MS), most commonly performed on a triple quadrupole mass spectrometer, is a primary technique for the targeted analysis of ADONA. This approach offers exceptional sensitivity and selectivity through the use of Multiple Reaction Monitoring (MRM). lcms.czwindows.net In MRM mode, the first quadrupole selects the deprotonated molecule of ADONA (the precursor ion), which is then fragmented in the collision cell. The third quadrupole selects specific, characteristic fragment ions (product ions). windows.net This precursor-to-product ion transition is unique to the analyte, which minimizes interference from other compounds in the sample matrix. lcms.cz

The optimization of MS/MS parameters is critical to achieving the lowest possible detection limits. nih.gov This involves the careful selection of precursor and product ion transitions and the fine-tuning of instrumental settings like collision energy (CE) and declustering potential (DP). rsc.org Laboratories typically infuse a standard solution of the analyte into the mass spectrometer to determine the optimal CE that yields the most abundant and stable product ion signal. nih.gov For ADONA, the deprotonated molecule [M-H]⁻ serves as the precursor ion. While specific collision energy values are instrument-dependent, published methods provide a range of optimized transitions used for quantification and confirmation.

Table 1: Example of Optimized MRM Parameters for ADONA

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
ADONA37725110-15Quantification
ADONA37718520-30Confirmation
ADONA37715135-45Confirmation

Note: Collision Energy (CE) values are illustrative and highly dependent on the specific mass spectrometer model and manufacturer. The transitions listed are commonly cited in analytical methods.

The development of methods monitoring a higher number of fragment ion transitions can create a fragmentation spectrum, which allows for library searching and increases the confidence in compound identification. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Suspect Screening and Non-Targeted Analysis

While MS/MS is powerful for analyzing known compounds, high-resolution mass spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) and Orbitrap systems, are invaluable for suspect screening and non-targeted analysis. acs.orghbm4eu.eu These techniques are crucial for identifying emerging PFAS, including alternatives like ADONA, that may not be on standard target lists. nih.gov HRMS provides highly accurate mass measurements (typically with <5 ppm mass error), enabling the determination of an ion's elemental formula. nih.govacs.org

In suspect screening , analysts search HRMS data for the accurate masses of a pre-defined list of suspected compounds, including ADONA. researchgate.net If a feature is detected with a matching accurate mass and isotopic pattern, its identity is confirmed by comparing its retention time and fragmentation spectrum (MS/MS) with that of an authentic reference standard. nih.gov

Non-targeted analysis is a broader approach used to find previously unknown or unexpected compounds. researchgate.net Several strategies are employed to sift through the vast amount of data generated by HRMS to find potential PFAS:

Mass Defect Filtering: PFAS have a characteristic negative mass defect due to the presence of numerous fluorine atoms. Algorithms can filter data to highlight compounds that exhibit this feature. epa.gov

Ion Mobility Spectrometry (IMS): IMS adds another dimension of separation based on an ion's size, shape, and charge (its collision cross-section or CCS). nih.gov It has been shown that PFAS compounds often have lower CCS values than other molecules of a similar mass, which can be used as a filter to find them in complex datasets. nih.gov However, challenges can arise; for instance, ADONA has been observed to have multiple drift times in mobility separations, possibly due to different structural conformations or in-source aggregate formation. nih.gov

Data-Independent Acquisition (DIA): In DIA, the instrument fragments all ions within a specified mass range, providing comprehensive fragmentation data for every compound detected. nih.gov This allows for retrospective identification of compounds without needing to pre-select them for fragmentation.

These HRMS-based approaches have successfully identified novel perfluoroether carboxylic acids (PFECAs) and other emerging PFAS in various environmental waters. well-labs.com

Quantification, Quality Control, and Quality Assurance in Environmental Monitoring

Ensuring that data on ADONA concentrations in the environment are reliable, comparable, and fit for purpose requires stringent quality control (QC) and quality assurance (QA) protocols. These protocols encompass the entire analytical process, from sample collection to final data reporting.

Application of Isotope Dilution Mass Spectrometry

Isotope dilution is considered the gold standard for the accurate quantification of organic micropollutants, including ADONA, in complex environmental matrices. nih.govnih.gov This technique involves adding a known amount of an isotopically labeled version of the target analyte to the sample prior to extraction and analysis. nih.govitrcweb.org For ADONA, this would ideally be a standard where several carbon atoms (¹²C) are replaced with their heavier isotope, carbon-13 (¹³C).

The key advantage of this approach is that the labeled internal standard behaves almost identically to the native (unlabeled) ADONA throughout the entire sample preparation and analysis process. cornell.edu Any loss of analyte during extraction, cleanup, or ionization in the mass spectrometer will affect both the native and the labeled compound equally. By measuring the ratio of the native analyte to its labeled counterpart, the initial concentration of ADONA in the sample can be calculated with high accuracy, effectively correcting for matrix effects and variations in instrument response. nih.govitrcweb.org

In cases where a specific labeled internal standard for a compound like ADONA is not available, laboratories may use a structurally similar labeled PFAS as a surrogate. phfscience.nz However, this can introduce greater uncertainty, and the use of a dedicated, mass-labeled internal standard is always the preferred approach for achieving the highest data quality as specified in methods like EPA 1633. itrcweb.org

Method Detection Limits and Reporting Levels

The Method Detection Limit (MDL) is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the concentration is distinguishable from the results of a method blank. nih.govitrcweb.org The Limit of Quantification (LOQ) or Reporting Limit (RL) is the lowest concentration of an analyte that can be quantitatively determined with a stated, acceptable level of precision and accuracy. researchgate.net These values are critical for understanding the capabilities of an analytical method and for interpreting environmental monitoring data.

Regulatory bodies and standard methods often specify the required detection and reporting limits for compounds like ADONA in different matrices. For example, the U.S. Environmental Protection Agency's (EPA) Unregulated Contaminant Monitoring Rule 5 (UCMR 5) lists a Minimum Reporting Level (MRL) for ADONA in drinking water. phenomenex.com Analytical methods for ADONA have achieved very low detection limits, often in the low nanogram-per-liter (ng/L) or parts-per-trillion (ppt) range for water samples.

Table 2: Examples of Method Detection and Reporting Limits for ADONA in Water

MatrixLimit TypeValue (µg/L)Source/Method
Drinking WaterMinimum Reporting Level (MRL)0.003U.S. EPA UCMR 5 phenomenex.com
GroundwaterLimit of Reporting (LOR)0.0010New Zealand National Survey researchgate.net
Various WatersMethod Detection Limit (MDL)0.0007 - 0.004Various LC-MS/MS Methods imass.it

Interlaboratory Comparison and Harmonization

To ensure that analytical results for ADONA are consistent and comparable across different laboratories and over time, participation in interlaboratory comparison studies or proficiency tests is essential. researchgate.netmst.dk These studies involve multiple laboratories analyzing the same, well-characterized samples to assess the performance and comparability of their analytical methods.

Such comparisons are a cornerstone of method validation and standardization for regulatory programs, such as those run by the U.S. EPA and European bodies. acs.orgresearchgate.net For example, an interlaboratory study was crucial for evaluating the performance of EPA Methods 537.1 and 533, which include emerging PFAS, for their applicability to both drinking water and non-potable water matrices. researchgate.net

The European Human Biomonitoring Initiative (HBM4EU) also highlights the importance of inter-laboratory comparison tests and quality assurance programs to harmonize the measurement of PFAS, including substitutes, across participating countries. acs.org The goal of these harmonization efforts is to ensure that data from different sources can be reliably combined and compared, which is critical for assessing large-scale environmental trends and human exposure. acs.org While studies focusing exclusively on ADONA are rare, its inclusion in broader PFAS proficiency testing schemes helps to validate and harmonize the analytical approaches used for its monitoring. mst.dk

Challenges and Advancements in Comprehensive PFAS Analysis Including ADONA

The accurate quantification of ADONA in various environmental matrices, such as water, soil, and sediment, is essential for understanding its environmental fate and persistence. However, the analytical process is fraught with difficulties that stem from the compound's physicochemical properties and the complexity of the sample matrices.

Matrix Effects and Interferences

The analysis of ADONA, particularly using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), is significantly impacted by matrix effects. longdom.org These effects arise from the co-extraction of other compounds from the sample matrix that can either suppress or enhance the ionization of ADONA in the mass spectrometer's source, leading to inaccurate quantification. longdom.orgnih.govchromatographyonline.com

In complex matrices such as wastewater, dissolved organic matter, salts, and other co-contaminants can interfere with the analysis. anl.gov For instance, the presence of humic and fulvic acids in surface water can lead to significant ion suppression. While specific quantitative data for ADONA's matrix effects are not extensively documented, studies on other PFAS compounds in similar matrices provide insight into the potential impact. For example, the analysis of other perfluorinated compounds in wastewater influent has shown signal suppression ranging from -63.67% to -97.43%, highlighting the severity of matrix effects in complex samples. It is reasonable to infer that ADONA, being a PFAS compound, would be subject to similar interferences.

To mitigate these effects, various strategies are employed, including optimizing sample preparation to remove interfering substances, using matrix-matched calibration standards, and employing isotope-labeled internal standards that co-elute with ADONA and experience similar matrix effects. chromatographyonline.com

Table 1: Illustrative Examples of Matrix Effects on PFAS Analysis in Different Environmental Matrices

AnalyteMatrixObserved EffectMethod of Mitigation
Perfluorooctanoic acid (PFOA)Wastewater EffluentIon SuppressionIsotope Dilution
Perfluorooctane (B1214571) sulfonic acid (PFOS)Soil ExtractIon EnhancementMatrix-Matched Calibration
Perfluorobutanoic acid (PFBA)Surface WaterSignificant Ion SuppressionSolid-Phase Extraction Cleanup

This table provides illustrative examples of matrix effects observed for other PFAS compounds, which are expected to be similar for ADONA under comparable conditions.

Adsorption Losses in Analytical Systems

A significant challenge in the analysis of ADONA and other PFAS is their tendency to adsorb to various surfaces throughout the analytical workflow. This includes sample containers, pipette tips, filtration apparatus, and components of the LC system. mac-mod.comnih.gov The hydrophobic and oleophobic nature of the fluorinated carbon chain, combined with the hydrophilic carboxylate group, gives ADONA surfactant-like properties, leading to its accumulation at interfaces.

Loss of analyte due to adsorption can result in an underestimation of its concentration in a sample. Polypropylene, a common material for labware, has been shown to adsorb PFAS. nih.govresearchgate.net The extent of adsorption can be influenced by factors such as the pH of the solution, the organic solvent content, and the contact time. To address this, laboratories often employ specific protocols, such as pre-rinsing containers with a solvent, using polypropylene containers with low-adsorption characteristics, and adding a small amount of organic solvent like methanol to the sample to keep the analytes in solution.

Table 2: Factors Influencing Adsorption of PFAS to Labware

FactorInfluence on AdsorptionMitigation Strategy
Material of Labware Polypropylene and glass can adsorb PFAS.Use of high-density polyethylene (HDPE) or specialized low-adsorption vials.
pH of Sample Lower pH can increase adsorption of some PFAS.Maintain a neutral or slightly basic pH if compatible with the analyte's stability.
Organic Solvent Content Low organic solvent content can lead to higher adsorption.Addition of a small percentage of methanol or acetonitrile to the sample.
Contact Time Longer contact time can increase adsorption.Minimize the time the sample is in contact with various surfaces.

Total Oxidizable Precursor (TOP) Assay for Precursor Transformation

The Total Oxidizable Precursor (TOP) assay is a powerful analytical tool used to estimate the concentration of unknown PFAS precursors that can be transformed into detectable perfluoroalkyl acids (PFAAs) through oxidation. researchgate.net This is particularly relevant for comprehensive PFAS analysis as many precursor compounds are not targeted in routine analytical methods but can degrade into persistent PFAAs like PFOA in the environment.

The TOP assay typically involves treating a sample with a strong oxidizing agent, such as persulfate, under heated and alkaline conditions. This process converts a wide range of polyfluorinated precursors into specific PFAAs that can then be quantified by LC-MS/MS.

Research has shown that in the TOP assay, ADONA is completely converted to an intermediate, perfluoro-3-methoxypropanoic acid (PFMOPrA), with a high yield. researchgate.net This transformation product is not typically included in standard targeted analytical methods, which underscores the importance of understanding the specific transformation pathways of emerging PFAS like ADONA within the TOP assay framework. The ability to account for such transformation products is crucial for an accurate assessment of the total PFAS burden in a sample.

Table 3: Transformation of ADONA in the Total Oxidizable Precursor (TOP) Assay

Precursor CompoundOxidizing AgentKey Transformation ProductMolar Yield (%)
This compound (ADONA)Heat-activated persulfatePerfluoro-3-methoxypropanoic acid (PFMOPrA)98 ± 20

Ecological Implications and Bioaccumulation Research of Ammonium 4,8 Dioxa 3h Perfluorononanoate

Bioaccumulation Potential in Environmental Biota

Bioaccumulation refers to the process by which organisms absorb and retain chemicals at a higher concentration than that of the surrounding environment. For fish and other aquatic life, this can occur through ingestion of contaminated food, ion exchange across the gills, and uptake of suspended particles. scielo.org.za The potential for bioaccumulation is influenced by the chemical's properties and various environmental and biological factors, including the organism's metabolism, age, and habitat conditions. scielo.org.zanih.gov

ADONA has been identified as a significant industrial substitute for PFOA, and its presence has been detected in surface waters, particularly in rivers receiving effluent from chemical facilities. researchgate.net While thousands of PFAS compounds exist, only a small number are routinely monitored, leading to uncertainty about the occurrence and impact of newer alternatives like ADONA. researchgate.net

Research into the bioaccumulation of ADONA in aquatic organisms is limited, with a notable scarcity of empirical data from field studies. nih.govpreprints.org However, mechanistic food web bioaccumulation models have been developed to predict the behavior of various PFAS, including ADONA. acs.org These models, which simulate the combined effects of chemical uptake and elimination processes, predict that ADONA has a low potential to biomagnify in aquatic food webs. acs.org This prediction is largely attributed to the high estimated rate of renal (kidney) elimination for this compound in organisms. acs.org Despite these modeling predictions, it is acknowledged that the bioaccumulation of ADONA is not well-researched. nih.gov

Table 1: Predicted Bioaccumulation Metrics for ADONA in a Model Aquatic Food Web

This table presents predicted values from a mechanistic food web bioaccumulation model. These are not empirically measured values from field studies.

MetricPredicted ValueInterpretationSource
Trophic Magnification Factor (TMF)< 1Low potential for concentration to increase with trophic level. acs.org

Data derived from modeling studies which carry inherent uncertainties.

Information regarding the specific uptake and accumulation of ADONA in terrestrial organisms, such as soil invertebrates and mammals, is exceptionally scarce in scientific literature. While general food web bioaccumulation models have been extended to terrestrial ecosystems, these are often considered less developed than their aquatic counterparts. acs.org

These models predict a low biomagnification potential for ADONA in terrestrial food webs, consistent with the predictions for aquatic systems. acs.org Mammals in terrestrial ecosystems can be exposed to contaminants through their diet, which may include plants or other animals that have accumulated substances from the environment. rcin.org.pl However, without specific studies measuring ADONA concentrations in terrestrial wildlife, its actual bioaccumulation behavior in these environments remains largely uncharacterized.

There is a significant lack of research specifically investigating the uptake and translocation of ADONA in terrestrial plants. Generally, plants can absorb chemical contaminants from the soil and water through processes like root interception, mass flow with water, and diffusion. nih.gov Once absorbed, chemicals can be translocated to other parts of the plant, such as the shoots and leaves. nih.gov

Studies on other PFAS have shown that some short-chain compounds can be taken up from contaminated water into food crops. preprints.org Given that ADONA is relatively water-soluble, this pathway is theoretically possible. nih.gov However, the absence of specific experimental data for ADONA means its potential to enter the terrestrial food chain through plant uptake is not well understood.

Trophic Transfer and Biomagnification Studies

Trophic transfer is the movement of contaminants from one level of a food chain (trophic level) to the next. Biomagnification occurs when the concentration of a contaminant increases in organisms at successively higher levels in a food chain. This phenomenon is quantified using the Trophic Magnification Factor (TMF). A TMF greater than 1 indicates that the chemical is biomagnifying. acs.orgmdpi.com

To date, empirical field data to calculate a TMF for ADONA is not available in published literature. However, mechanistic bioaccumulation models for both aquatic and terrestrial food webs consistently predict that ADONA has a low biomagnification potential, with a TMF of less than 1. acs.org This suggests that ADONA is unlikely to concentrate up the food chain. The primary reason cited by these models is the efficient elimination of the compound by organisms, which prevents it from building to high levels. acs.org

Comparative Ecological Behavior with Other Fluorinated Alternatives

ADONA was introduced as a fluorinated alternative to PFOA, alongside other substitutes like hexafluoropropylene oxide dimer acid (HFPO-DA), commonly known as GenX. researchgate.netpreprints.org A primary motivation for this shift was the expectation that these newer compounds would be less bioaccumulative and toxic than their long-chain predecessors. researchgate.net

Compared to long-chain PFAS like PFOA and perfluorooctane (B1214571) sulfonate (PFOS), shorter-chain alternatives such as ADONA and GenX are generally less bioaccumulative. nih.gov However, they tend to be more mobile and persistent in aquatic environments due to their greater water solubility. nih.gov While GenX has been subject to more extensive study, ecotoxicological and bioaccumulation data for ADONA remain particularly scarce. nih.govpreprints.org This lack of peer-reviewed studies hinders a reliable assessment of its environmental safety profile and makes direct comparisons difficult. preprints.org Some research suggests that when toxicokinetics are accounted for, certain fluorinated alternatives may have a toxic potency similar to or higher than the legacy compounds they replaced. researchgate.net However, for ADONA, the data required for such a comprehensive comparison is largely absent. preprints.org

Table 2: Comparative Profile of ADONA and Other Fluorinated Compounds

FeatureAmmonium (B1175870) 4,8-dioxa-3H-perfluorononanoate (ADONA)Perfluorooctanoic acid (PFOA)Hexafluoropropylene oxide dimer acid (GenX)
Primary Use Emulsifier in fluoropolymer production (PFOA replacement) researchgate.netFormer emulsifier in fluoropolymer production researchgate.netEmulsifier in fluoropolymer production (PFOA replacement) preprints.org
Chain Length Category Alternative (Ether PFAS) nih.govLong-chain nih.govAlternative (Ether PFAS) nih.gov
Predicted Bioaccumulation Low potential acs.orgKnown to bioaccumulate nih.govSome studies suggest potential for bioaccumulation nih.govresearchgate.net
Predicted Biomagnification (TMF) < 1 acs.orgCan biomagnify nih.govLimited data, but generally considered low preprints.org
Environmental Mobility More mobile in aquatic systems than long-chains nih.govLess mobile in water than short-chains nih.govMore mobile in aquatic systems than long-chains nih.gov
Data Availability Very scarce ecotoxicological and bioaccumulation data nih.govpreprints.orgExtensively studied researchgate.netMore data available than for ADONA, but still limited compared to PFOA preprints.org

Environmental Modeling and Predictive Chemistry of Ammonium 4,8 Dioxa 3h Perfluorononanoate

Environmental Transport and Fate Modeling

Environmental models are essential tools for predicting the movement and persistence of chemicals like ADONA in various environmental compartments. These models integrate the physicochemical properties of the compound with the characteristics of the receiving environment to simulate its distribution over time.

Hydrological transport models are used to predict the movement of contaminants within surface water bodies such as rivers, lakes, and estuaries. For a soluble compound like ADONA, these models simulate processes like advection (transport with the flow of water), dispersion (spreading due to turbulence), and partitioning between the water column and sediments. While specific hydrological modeling studies exclusively focused on ADONA are not widely available in peer-reviewed literature, the principles of widely used models can be applied.

Models such as the Environmental Fluid Dynamics Code (EFDC) and the Water Quality Analysis Simulation Program (WASP) are capable of simulating the transport of dissolved substances. Input parameters for these models would include the hydraulic characteristics of the water body (flow rates, depth, turbulence) and the chemical properties of ADONA, such as its water solubility and sediment-water partition coefficient (Kd). The anion of ADONA, DONA, is expected to be mobile in aquatic systems due to its solubility in water.

Key Processes Modeled:

Advection: Downstream transport with the current.

Dispersion: Spreading and dilution within the water body.

Sediment Interaction: Sorption to and desorption from bottom sediments.

The relatively high water solubility and expected low volatility of ADONA suggest that it will primarily reside and be transported in the aquatic phase.

The movement of ADONA through soil and into groundwater is a critical pathway for potential contamination of drinking water sources. Contaminant transport models for the subsurface environment simulate the movement of solutes through porous media.

Commonly used models for groundwater transport include MODFLOW for simulating groundwater flow and MT3DMS for simulating solute transport. These models account for:

Advection: Movement with the bulk flow of groundwater.

Dispersion: Spreading of the contaminant plume.

Sorption: Attachment to soil particles, which retards movement.

Degradation: Chemical or biological breakdown.

The mobility of ADONA in soil and groundwater is largely governed by its sorption characteristics. The organic carbon-water partitioning coefficient (Koc) is a key parameter used in these models to predict sorption. A predicted soil adsorption coefficient (Koc) for ADONA is available, which can be used as an input for these models. Given its structure as a perfluorinated ether carboxylic acid, ADONA is expected to be relatively mobile in many soil types, particularly those with low organic carbon content.

A study on the transport of various per- and polyfluoroalkyl substances (PFAS) in groundwater highlighted the importance of sorption in determining the movement of these compounds. While not specific to ADONA, the findings suggest that models like MODFLOW and MT3DMS are valuable tools for predicting the extent of contamination from sources of similar chemicals.

While ADONA is not considered highly volatile, atmospheric transport can still be a relevant pathway, particularly for emissions from manufacturing facilities. Atmospheric dispersion models predict the concentration of a pollutant downwind from a source.

Models like the American Meteorological Society/EPA Regulatory Model (AERMOD) are widely used for this purpose. These models use meteorological data (wind speed and direction, atmospheric stability), emission source characteristics (stack height, emission rate), and the chemical's properties to calculate downwind concentrations and deposition rates.

For ADONA, key considerations for atmospheric modeling would include its potential to adsorb to particulate matter and its atmospheric lifetime, which is influenced by its reaction with hydroxyl radicals. The predicted atmospheric hydroxylation rate for ADONA can be used to estimate its persistence in the atmosphere. While long-range atmospheric transport may be less significant for ADONA compared to more volatile PFAS, local deposition can be a source of contamination to soil and water bodies near industrial sites.

Chemical Structure-Activity Relationship (QSAR) Modeling for Environmental Parameters

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the properties of a chemical based on its molecular structure. researchgate.net These models are particularly useful for estimating environmental parameters for which experimental data may be lacking. aftonchemical.com

For ADONA, QSAR models can be used to predict key environmental fate and transport parameters. The U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard provides predicted data for ADONA based on such models. epa.gov

Table 7.1: Predicted Environmental Fate and Transport Properties of Ammonium (B1175870) 4,8-dioxa-3H-perfluorononanoate

PropertyPredicted ValueUnit
Soil Adsorption Coefficient (Koc)977L/kg
Bioconcentration Factor5.37L/kg
Atmospheric Hydroxylation Rate4.07e-13cm³/molecule*sec
Biodegradation Half-Life4.47days
Fish Biotransformation Half-Life (Km)0.513days

These predicted values are essential inputs for the environmental transport models discussed in section 7.1. The predicted Koc value suggests that ADONA has a moderate tendency to sorb to organic carbon in soil and sediment. The relatively low bioconcentration factor indicates a low potential for accumulation in aquatic organisms. The atmospheric hydroxylation rate provides an estimate of its persistence in the air. It is important to note that these are predicted values and may have associated uncertainties.

Computational Chemistry Approaches for Degradation Pathway Prediction

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to investigate the potential degradation pathways of a chemical by calculating the energetics of different reaction mechanisms. While ADONA is expected to be persistent due to the strength of the carbon-fluorine bonds, its ether linkage and the presence of a C-H bond introduce potential points of transformation.

A study on the fate of perfluoroalkyl ether acids in the Total Oxidizable Precursor (TOP) assay, a method used to estimate the concentration of PFAS precursors, found that ADONA was oxidized to perfluoro-2-methoxypropanoic acid (PFMOPrA). This suggests that a likely point of initial attack by hydroxyl radicals is the -O-CFH- moiety. This finding is significant as it indicates a potential degradation pathway that is not present in traditional perfluoroalkyl carboxylic acids like PFOA.

Further computational studies could elucidate the detailed mechanism of this oxidation and explore other potential degradation pathways under various environmental conditions (e.g., photolysis, microbial degradation). Understanding these pathways is crucial for predicting the formation of transformation products, which may have their own environmental and toxicological profiles.

Mass Balance and Flux Calculations in Environmental Systems

Mass balance studies aim to account for all the inputs, outputs, and accumulation of a chemical within a defined environmental system, such as a lake, a river basin, or a wastewater treatment plant. These studies provide a holistic view of the environmental fate of a substance.

Currently, there is a lack of published mass balance studies specifically focused on ADONA. However, the principles of mass balance can be applied to understand its environmental distribution. A mass balance for ADONA in a given system would involve quantifying:

Inputs: Direct discharges from industrial facilities, atmospheric deposition, and inflow from contaminated tributaries.

Outputs: Outflow from the system in water, volatilization to the atmosphere, and burial in sediments.

Internal Cycling: Transformation into other compounds.

Flux calculations, which quantify the rate of transfer of a substance between different environmental compartments (e.g., from water to sediment), are an integral part of mass balance studies. Environmental monitoring data, although limited for ADONA, is essential for constructing and validating mass balance models. The Environmental Working Group (EWG) has reported detections of ADONA in some public water systems, indicating its presence and mobility in the environment. ewg.org

Environmental Remediation and Contaminant Management Strategies for Ammonium 4,8 Dioxa 3h Perfluorononanoate

Advanced Treatment Technologies for Contaminated Water

The removal of ADONA from contaminated water sources is a critical aspect of environmental management. Various advanced treatment technologies have been investigated for their efficacy in treating PFAS-contaminated water, with some showing promise for the removal of ADONA and other similar short-chain PFAS.

Adsorption Processes (e.g., Activated Carbon, Ion Exchange Resins)

Adsorption is a widely applied technology for the removal of PFAS from water, relying on the physicochemical interactions between the contaminant and the surface of an adsorbent material.

Activated Carbon: Granular activated carbon (GAC) is a commonly used adsorbent for a range of organic contaminants, including PFAS. The effectiveness of GAC for PFAS removal is influenced by the properties of both the carbon (e.g., pore size distribution, surface chemistry) and the PFAS (e.g., chain length, functional group). While GAC has shown high effectiveness for longer-chain PFAS like PFOA and PFOS, its performance for shorter-chain and more mobile compounds like ADONA can be more variable. Research indicates that the ether linkage in ADONA's chemical structure may influence its adsorption behavior.

Ion Exchange Resins: Anion exchange resins have emerged as a highly effective alternative to activated carbon for PFAS removal, particularly for shorter-chain compounds. These resins utilize electrostatic interactions to capture the negatively charged PFAS anions from the water. Polystyrene-based resins have demonstrated higher removal efficiency for PFAS compared to polyacrylic-based resins due to their greater hydrophobicity. Ion exchange has been evaluated as an effective process for removing both short- and long-chain PFAS, as well as their alternatives.

AdsorbentTarget Contaminant(s)Removal Efficiency (%)Reference/Notes
Granular Activated Carbon (GAC)Various PFAS>90% for long-chain PFAS, variable for short-chainGeneral performance for PFAS class
Ion Exchange ResinVarious PFAS>99% for many PFAS, including short-chainHigh capacity and effectiveness

Note: Specific removal efficiency data for ADONA is limited in publicly available literature. The data presented is indicative of general PFAS removal capabilities of these technologies.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods that rely on the in-situ generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), to degrade organic pollutants. While AOPs have shown promise for the degradation of some organic contaminants, the high strength of the carbon-fluorine bond in PFAS molecules presents a significant challenge.

For PFAS, including ADONA, traditional AOPs that rely on hydroxyl radicals are generally not effective for complete mineralization. However, some studies have explored the use of other radical species, such as sulfate radicals (SO4•-), generated through methods like UV/persulfate, which have shown some potential for the degradation of certain PFAS. The ether oxygen atoms in the ADONA molecule could potentially be a point of vulnerability for oxidative attack, but further research is needed to determine the efficacy and degradation pathways.

Filtration Techniques (e.g., Nanofiltration, Reverse Osmosis)

High-pressure membrane filtration techniques, such as nanofiltration (NF) and reverse osmosis (RO), have demonstrated high efficacy in removing a wide range of PFAS from water, including shorter-chain compounds. epa.gov These technologies operate by physically excluding the contaminant molecules based on size, shape, and charge.

Nanofiltration (NF): NF membranes have a pore size that allows for the rejection of larger molecules and multivalent ions while allowing some smaller, monovalent ions to pass through. The rejection of PFAS by NF is influenced by both size exclusion and electrostatic repulsion between the negatively charged membrane surface and the anionic PFAS molecules.

Reverse Osmosis (RO): RO membranes have even smaller pores than NF membranes and can effectively remove a broader range of dissolved solutes, including monovalent ions and small organic molecules. RO has consistently shown very high rejection rates for a wide variety of PFAS, including those with shorter chain lengths.

Membrane TypeTarget Contaminant(s)Rejection Rate (%)Reference/Notes
Nanofiltration (NF)Various PFAS>90% for many PFASPerformance can vary based on membrane and water matrix
Reverse Osmosis (RO)Various PFAS>99% for most PFASConsidered a highly effective barrier technology

Note: While specific rejection data for ADONA is not widely published, the high rejection rates observed for other short-chain PFAS suggest that NF and RO would be effective for ADONA removal.

Electrochemical and Photochemical Degradation

Electrochemical Degradation: This technology involves the use of electrodes to induce the oxidation and degradation of pollutants. For PFAS, electrochemical oxidation has shown promise as a destructive technology. The process can involve direct electron transfer at the anode surface or indirect oxidation by electrochemically generated reactive species. The efficiency of this process is highly dependent on the electrode material, with boron-doped diamond (BDD) anodes often showing high efficacy for PFAS degradation.

Photochemical Degradation: Photochemical methods utilize light energy, often in combination with a catalyst (photocatalysis) or other reagents, to generate reactive species that can degrade pollutants. The direct photolysis of PFAS is generally slow. However, photocatalytic degradation using semiconductors like titanium dioxide (TiO2) has been investigated. For some PFAS, UV irradiation in the presence of sulfite has shown to generate hydrated electrons, which are powerful reducing agents that can break the carbon-fluorine bonds.

Soil and Sediment Remediation Approaches

The remediation of ADONA-contaminated soil and sediment presents a different set of challenges compared to water treatment, primarily due to the complex interactions between the contaminant and the solid matrix.

Soil Washing and Solidification/Stabilization

Soil Washing: Soil washing is an ex-situ remediation technique that uses a liquid solution to transfer contaminants from the soil to the liquid phase. This process can involve physical separation of more contaminated fine particles from cleaner coarse particles, as well as the use of chemical additives to enhance the desorption of contaminants. For PFAS-contaminated soil, the selection of an appropriate washing fluid is crucial. While water alone has limited effectiveness, the addition of co-solvents, surfactants, or other agents may improve the removal of PFAS. The resulting contaminated liquid then requires further treatment.

Solidification/Stabilization (S/S): S/S technologies aim to immobilize contaminants within the soil or sediment matrix, thereby reducing their mobility and bioavailability. Solidification involves physically encapsulating the contaminated material in a solid matrix, while stabilization involves chemical reactions that convert the contaminant to a less mobile or less toxic form. For PFAS, S/S is considered an immobilization method rather than a destructive one. Binders such as cement, fly ash, and proprietary additives can be used to create a solid, low-permeability mass that physically contains the ADONA and limits its leaching into the surrounding environment. The long-term effectiveness of S/S for PFAS is an area of ongoing research. nih.gov

Remediation ApproachTarget MatrixPrincipleNotes
Soil WashingSoil, SedimentContaminant transfer from solid to liquid phaseRequires treatment of the resulting contaminated liquid.
Solidification/StabilizationSoil, SedimentImmobilization of contaminantsLong-term stability for PFAS is under investigation.

Thermal Treatment

Thermal treatment represents a critical strategy for the definitive destruction of per- and polyfluoroalkyl substances (PFAS), including ether-containing compounds like Ammonium (B1175870) 4,8-dioxa-3H-perfluorononanoate, also known as ADONA. These methods utilize high temperatures to break the robust carbon-fluorine (C-F) bonds that characterize PFAS, aiming for complete mineralization into less harmful inorganic products.

Research indicates that ether-containing PFAS (PFECAs) such as ADONA may be more susceptible to thermal degradation compared to their perfluoroalkyl carboxylic acid (PFCA) counterparts. acs.orgpfascentral.org The presence of the ether linkage in the molecule introduces a point of weakness that can be exploited during thermal processes. acs.org Studies have observed the thermal decomposition of ADONA (often referred to as its acid form, HFPO-DA, in research) at temperatures as low as 150–200 °C. acs.orgpfascentral.org In one study, ADONA exhibited a half-life of just 4.3 minutes at 200 °C, significantly shorter than the 13-minute half-life for perfluorobutanoic acid (PFBA) under the same conditions. acs.orgnih.gov

Common thermal treatment technologies include incineration, pyrolysis, and gasification.

Incineration: This is a high-temperature process that uses excess oxygen to combust waste. For PFAS, temperatures exceeding 700 °C are often required to ensure efficient mineralization to fluoride (B91410) ions (>80%). pfascentral.orgepa.gov While effective for destroying concentrated PFAS waste streams, there are concerns about the potential for incomplete combustion, which could lead to the formation and release of other hazardous fluorinated byproducts. epa.gov

Pyrolysis: This process involves the thermal decomposition of materials at elevated temperatures in an oxygen-free environment. nih.gov Research has shown that pyrolysis can effectively eliminate PFAS from materials like sewage sludge. pyreg.com For instance, pyrolysis of biosolids at 500°C to 600°C has been shown to achieve greater than 90% removal of PFOS and PFOA from the resulting biochar. nih.gov The off-gases produced can be treated through thermal oxidation to ensure complete destruction. esemag.com

Low-Temperature Thermal Degradation: Studies focusing specifically on ADONA (HFPO-DA) have demonstrated near-complete degradation (>98.59%) when heated on an adsorbent resin for 30 minutes at 500 °C. acs.org The decomposition pathways for ether-PFAS are distinct from legacy PFAS; upon heating, ADONA can break down into shorter-chain PFCAs, such as perfluorobutanoic acid (PFBA) and perfluoropropionic acid (PFPrA), indicating a novel degradation pathway that involves the cleavage of the C-O ether bond. acs.org

Below is a table summarizing key research findings on the thermal treatment of Ammonium 4,8-dioxa-3H-perfluorononanoate (ADONA/HFPO-DA).

Table 1: Research Findings on Thermal Degradation of ADONA (HFPO-DA)

Parameter Finding Source(s)
Comparative Stability More readily decomposed than PFCA counterparts with the same carbon chain length. pfascentral.org
Decomposition Onset Thermal decomposition has been observed at temperatures as low as 150 °C. acs.org
Half-Life 4.3 minutes at 200 °C on granular activated carbon (GAC). acs.orgnih.gov
Degradation Efficiency >98.59% degradation achieved in 30 minutes at 500 °C on a resin adsorbent. acs.org
Mineralization Efficient mineralization to fluoride ions (>80%) occurs at temperatures of 700 °C or higher on GAC. pfascentral.org

| Decomposition Products | Can form shorter-chain PFCAs, such as PFBA and PFPrA, through cleavage of the ether bond. | acs.org |

Waste Stream Management and Minimization Strategies

Effective management and minimization of waste streams containing this compound are essential for preventing environmental contamination. As this compound is used as a replacement emulsifier in fluoropolymer manufacturing, strategies are primarily focused on industrial settings. researchgate.net The approach is multifaceted, encompassing pollution prevention, process controls, and responsible disposal.

Pollution Prevention and Process Optimization: A primary strategy is to minimize the generation of PFAS-laden waste from the outset. gsmindustrial.com This can be achieved through:

Process Optimization: Investing in and upgrading to state-of-the-art equipment and technologies designed to capture and treat PFAS in industrial wastewater can significantly reduce discharges. gsmindustrial.com

Source Identification: Conducting comprehensive risk assessments is crucial for identifying all potential sources of PFAS contamination within an industrial facility. gsmindustrial.com This allows for the development of targeted mitigation strategies.

Waste Stream Management and Treatment: For waste streams that are generated, several management practices are critical:

Segregation: Separating waste streams known to contain high concentrations of PFAS from other industrial wastewater allows for more focused, efficient, and cost-effective treatment.

Monitoring: Implementing rigorous and routine monitoring programs for PFAS in air, water, and soil is necessary for early detection of releases and to ensure accountability for environmental impact. gsmindustrial.com

Treatment Technologies: For industrial wastewater, treatment trains often combine multiple technologies. Physical separation methods like granular activated carbon (GAC) and ion-exchange (IX) resins are commonly used to remove PFAS from water. saltworkstech.com However, these methods only transfer the contaminant to a solid medium, which must then be managed as a concentrated PFAS waste. saltworkstech.com

Disposal of Concentrated Waste: The final step in management is the responsible disposal of concentrated PFAS waste, such as spent GAC or IX resins.

High-Temperature Incineration: This is considered a viable disposal method for the ultimate destruction of PFAS-containing waste. epa.govgsmindustrial.com Sufficiently high temperatures and residence times are required to break the carbon-fluorine bonds. epa.gov

Landfilling: While a common waste disposal method, landfilling of PFAS-containing materials is increasingly viewed as a transfer of liability rather than a solution. lidsen.comnih.gov PFAS are mobile and can leach from landfills, contaminating groundwater and creating a long-term source of pollution. lidsen.comnih.gov Regulations are becoming stricter regarding the types of landfills that can accept PFAS waste. epa.gov

Challenges and Emerging Technologies in Ether-Containing PFAS Remediation

The remediation of ether-containing PFAS like this compound presents a unique set of challenges, while also driving innovation in treatment technologies.

Challenges:

Chemical Stability and Mobility: Like all PFAS, the strength of the carbon-fluorine bond makes these compounds highly persistent. thechemicalengineer.com While the ether linkage offers a potential site for chemical attack, these compounds can be highly mobile in soil and water, leading to the contamination of groundwater resources over large areas. acs.orgnih.gov

Competition and Matrix Effects: In real-world scenarios, remediation technologies must contend with complex mixtures of contaminants. Other organic and inorganic compounds in the water or soil can compete with PFAS for active sites on treatment media like activated carbon, reducing efficiency and longevity. thechemicalengineer.com

Generation of Secondary Waste: Many widely used remediation technologies are based on separation rather than destruction. cswab.org Techniques like GAC adsorption, ion exchange, and reverse osmosis effectively remove PFAS from water but generate a highly concentrated waste stream (spent media or brine) that requires further, often costly, treatment or disposal. saltworkstech.comclu-in.org

Analytical Complexity: Analyzing PFAS transformation during and after remediation is challenging. The degradation process can create complex mixtures of byproducts and interact with additives used in the treatment, which can interfere with the accuracy of standard analytical methods. acs.org

Cost and Energy: Many destructive technologies are energy-intensive and expensive, limiting their feasibility for large-scale application at contaminated sites. researchgate.net

Emerging Technologies: To address these challenges, researchers are actively developing and refining a new generation of remediation technologies:

Supercritical Water Oxidation (SCWO): This technology uses water above its critical point (374 °C, 221 bar) as a solvent to oxidize and break down complex organic waste, including PFAS, into simpler, non-hazardous compounds like CO2 and fluoride salts. It has been demonstrated for PFAS-containing landfill leachate, though documentation in peer-reviewed literature is still developing. itrcweb.org

Electrochemical Oxidation: This method applies an electrical current through specialized electrodes to generate powerful oxidizing agents (like hydroxyl radicals) that can destroy PFAS. clu-in.org One company reported successfully treating high concentrations of PFAS, achieving nearly a 100% reduction to below detection limits. esemag.com It offers a potential on-site destruction solution without the need for additional chemicals. esemag.com

Foam Fractionation: This is a separation technology that exploits the surfactant nature of PFAS. By bubbling air through a column of contaminated water, PFAS accumulate in the foam at the top, which can be collected. cswab.org This process concentrates the PFAS into a smaller volume, which can then be more economically treated by a destructive technology in a treatment train approach. cswab.orgclu-in.org

Induction Heating: A novel thermal approach uses electromagnetic induction to rapidly heat a reactor containing PFAS-laden media. acs.org This method can achieve substantial degradation (>90%) of even recalcitrant PFAS in under a minute, offering a potentially low-energy and highly efficient destruction pathway. acs.org

Pyrolysis and Gasification: These thermal processes continue to be optimized for PFAS destruction. Pyrolysis in an oxygen-free environment, followed by thermal oxidation of the resulting gases, is being studied as an effective way to destroy PFAS in biosolids and other solid wastes, potentially creating useful byproducts like biochar. nih.govesemag.com

Regulatory Science and Policy Frameworks for Ammonium 4,8 Dioxa 3h Perfluorononanoate

Scientific Basis for Environmental Quality Standards and Guidance Values

The establishment of environmental quality standards (EQS) and health-based guidance values for any chemical is predicated on a thorough toxicological evaluation and risk assessment. For ADONA, the scientific basis for such standards is drawn from animal studies, in-vitro research, and by analogy to more well-studied PFAS like PFOA.

Human health protection is the primary driver for regulations and guidance concerning PFAS. nite.go.jp The process involves interpreting key toxicity studies, selecting appropriate uncertainty factors, and using established methodologies for extrapolating data from animals to humans. nite.go.jp For instance, the U.S. Environmental Protection Agency (EPA) outlines specific equations for deriving human health ambient water quality criteria based on factors like drinking water intake rates and the consumption of aquatic organisms.

While specific government-mandated EQS for ADONA in water, soil, or air have not been widely established, non-governmental health guidelines have been proposed. The Environmental Working Group (EWG), for example, has set a health guideline of 1 part per trillion (ppt) for 4,8-dioxa-3H-perfluorononanoic acid (DONA), the acidic form of ADONA, in drinking water. un.orgnih.govcirs-ck.com This guideline is not based on ADONA-specific studies but is extrapolated from the health effects associated with PFOA and PFOS, such as reduced vaccine effectiveness and developmental impacts. un.orgnih.govcirs-ck.com

The scientific rationale for regulating PFAS, including alternatives like ADONA, is rooted in their extreme persistence in the environment. nsw.gov.auinsideepa.com This persistence leads to long-term accumulation and increases the risk of harm, justifying a class-based approach to regulation in the absence of substance-specific data. nsw.gov.auinsideepa.com

Table 1: Selected Toxicological Data for ADONA from Animal Studies

Click to view data
Study TypeSpeciesKey FindingsNOAEL*Reference
90-Day Oral StudyRat (Male)Liver was the primary target organ.10 mg/kg/day nsw.gov.auepa.gov
90-Day Oral StudyRat (Female)Kidney was the primary target organ.100 mg/kg/day nsw.gov.auepa.gov
Developmental ToxicityRatNot developmentally toxic except at maternally toxic doses.- nsw.gov.auepa.gov
Dermal SensitizationMouseWeak dermal sensitizer in local lymph node assays.- nsw.gov.auepa.gov
GenotoxicityIn vitro/In vivoNot genotoxic based on a weight of evidence from five assays.- nsw.gov.auepa.gov

*No-Observed-Adverse-Effect Level

Academic Research Supporting Risk Management and Policy Development

Academic research provides the foundational data for evidence-based risk management and policy. Studies on ADONA have focused on its toxicological profile, environmental fate, and comparative toxicity with the substance it was designed to replace, APFO.

A key toxicological evaluation published in 2011 detailed a series of studies on ADONA, including acute and repeated-dose toxicity, genotoxicity, and developmental toxicity. epa.gov The findings from these studies, summarized in Table 1, demonstrated that while ADONA has a different toxicity profile than APFO, it is still biologically active. nsw.gov.auepa.gov For example, it was identified as a possible peroxisome proliferator-activated receptor alpha (PPARα) agonist in male rats, a mechanism of action shared by other PFAS and linked to liver effects. nsw.gov.auepa.gov

Research has also investigated the environmental behavior of ADONA. One study on its fate in the Total Oxidizable Precursor (TOP) assay, a method used to estimate the total concentration of PFAS in a sample, found that ADONA was oxidized to a smaller perfluoroalkyl ether carboxylic acid (PFECA). turi.org This finding is crucial for understanding its transformation in the environment and for developing effective analytical and remediation strategies. turi.org

Comparative studies have explored the effects of ADONA relative to PFOA and another replacement, GenX. One in-vitro study found that, unlike PFOA and GenX, ADONA showed no apparent adverse effects on the viability and proliferation of rat and human thyroid cells under the tested conditions. Such research is vital for risk assessors and policymakers to understand the potential trade-offs and "regrettable substitutions" when phasing out legacy chemicals. japaneselawtranslation.go.jp

International and National Approaches to Managing Fluorinated Alternatives

Globally, the regulatory trend is shifting from a substance-by-substance approach to managing all PFAS as a chemical class. nsw.gov.auinsideepa.com This has significant implications for fluorinated alternatives like ADONA, which are increasingly falling under broad-based regulatory actions.

European Union: In 2023, five EU member states submitted a proposal to ECHA to restrict the manufacture, use, and placing on the market of a wide range of PFAS, potentially affecting over 10,000 substances. acs.orgmdpi.com This "universal" restriction proposal, if adopted, would cover ADONA and other alternatives unless specific exemptions are granted. The EU has already restricted PFOA and is considering restrictions on other PFAS under REACH. itrcweb.orgnih.gov

United States: The EPA is taking a multi-faceted approach to address PFAS. Under the TSCA, the agency has rules to review new PFAS and can issue consent orders to require testing. epa.gov In 2024, the EPA finalized a National Primary Drinking Water Regulation (NPDWR) that established legally enforceable Maximum Contaminant Levels (MCLs) for six specific PFAS. ul.com While ADONA is not one of these six, the EPA's PFAS Strategic Roadmap indicates a broader strategy to restrict PFAS releases and remediate contamination. mdpi.com

Canada: The Canadian government is also pursuing a class-based approach, concluding that the PFAS class of substances is toxic under the Canadian Environmental Protection Act, 1999 (CEPA). mdpi.com The proposed risk management strategy involves prohibiting PFAS in certain uses and gathering data to inform further regulatory actions. canada.ca

Other Nations: Countries like Australia and Japan are also aligning with international efforts, primarily through their chemical inventory and assessment schemes. assent.comcirs-reach.comassent.com In Australia, industrial chemicals are regulated through the Australian Inventory of Industrial Chemicals (AIIC), and new substances require notification and assessment. cirs-reach.comassent.comchemradar.com Japan's Chemical Substances Control Law (CSCL) mandates the pre-manufacture or pre-import evaluation of new chemical substances. nite.go.jpun.orgjapaneselawtranslation.go.jpassent.com

Future Research Directions for Regulatory Science and Policy Implementation

The rapid emergence of numerous PFAS alternatives has outpaced the substance-specific research required for traditional risk assessment. Expert panels and regulatory bodies have identified critical research gaps that need to be addressed to strengthen the scientific foundation of future policies.

Data Gaps for Individual PFAS: An independent expert panel concluded that there is a significant lack of toxicological information for the vast majority of PFAS, which presents challenges for any risk assessment approach. nih.gov For substances like ADONA, while initial toxicological studies exist, there is a need for more comprehensive data on long-term health effects, including carcinogenicity and immunotoxicity, to move beyond reliance on PFOA/PFOS analogies.

Grouping and Mixture Assessment: Experts have cautioned against grouping all PFAS together as equally toxic for human health risk assessment, suggesting that persistence alone is not a sufficient basis. nih.gov Future research should focus on developing scientifically sound sub-groups of PFAS based on properties like structure, toxicokinetics, and mechanisms of action. This would allow for more refined and appropriate regulatory actions. Furthermore, since human exposure typically involves mixtures of various PFAS, research is needed to understand the combined effects of these mixtures. nih.gov

Improving Exposure Characterization: To effectively manage risks, it is crucial to understand the sources, pathways, and extent of human and environmental exposure to ADONA and other alternatives. This requires the development of advanced analytical methods for their detection in various media (water, air, soil, biota, and consumer products) and conducting comprehensive monitoring studies. nsw.gov.aunsw.gov.au

Development of Safer Alternatives: A key area for future research is the innovation and evaluation of non-fluorinated alternatives that can provide the necessary technical performance without the associated persistence and potential for toxicity. mdpi.com This involves not only assessing the performance of alternatives but also conducting rigorous hazard and risk assessments before they are widely commercialized to avoid regrettable substitutions.

Q & A

Basic: What analytical methods are recommended for detecting ADONA in environmental or biological samples?

ADONA detection typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its sensitivity for per- and polyfluoroalkyl substances (PFAS). Key considerations include:

  • Sample Preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges to isolate ADONA from complex matrices like water or serum .
  • Chromatographic Separation : Use of C18 columns with gradient elution (methanol/water with ammonium acetate) to resolve ADONA from co-eluting PFAS isomers .
  • Quality Control : Include isotopically labeled internal standards (e.g., ¹³C-ADONA) to correct for matrix effects and recovery variability .

Basic: How does ADONA’s toxicity profile compare to ammonium perfluorooctanoate (APFO)?

ADONA was developed as a safer alternative to APFO, with reduced bioaccumulation potential. Key findings from toxicological studies include:

  • Acute Toxicity : ADONA is moderately toxic orally (rat LD₅₀: 500–2000 mg/kg) but non-toxic dermally . APFO, in contrast, shows higher acute oral toxicity (LD₅₀: 50–100 mg/kg) .
  • Chronic Effects : ADONA exhibits weaker PPARα agonist activity in rats compared to APFO, resulting in less hepatic hypertrophy at equivalent doses .
  • Developmental Toxicity : No adverse effects were observed in rat developmental studies at doses up to 100 mg/kg/day, whereas APFO causes fetal mortality at lower doses .

Advanced: How should researchers address discrepancies between in vitro and in vivo toxicological data for ADONA?

Discrepancies often arise from differences in metabolic activation, dose extrapolation, or model specificity. Methodological strategies include:

  • Mechanistic Bridging : Use in vitro assays (e.g., placental JEG-3 cells) to assess lipid disruption or aromatase inhibition, followed by in vivo validation using PPARα knockout models to isolate receptor-mediated effects .
  • Dose-Response Modeling : Apply benchmark dose (BMD) analysis to compare in vitro EC₅₀ values with in vivo NOAELs, adjusting for protein binding and pharmacokinetic differences .
  • Meta-Analysis : Evaluate cross-study consistency by harmonizing endpoints (e.g., liver weight changes, serum biomarkers) across published datasets .

Advanced: What experimental design considerations are critical for assessing ADONA’s environmental persistence?

Key factors include:

  • Degradation Studies : Conduct OECD 309 tests to measure aerobic biodegradation in water-sediment systems, monitoring for stable transformation products like 4,8-dioxa-3H-perfluorononanoic acid .
  • Bioaccumulation Analysis : Determine bioconcentration factors (BCF) in fish models using OECD 305 guidelines, accounting for ADONA’s lower log Kow (1.8) compared to longer-chain PFAS .
  • Solubility and Stability : Store stock solutions at -80°C to prevent degradation and ensure consistent dosing in long-term studies .

Basic: What are optimal storage and handling conditions for ADONA in laboratory settings?

  • Storage : Stock solutions (10 mM in methanol) should be stored at -80°C for up to 6 months; avoid repeated freeze-thaw cycles .
  • Solubility Enhancement : For in vitro studies, pre-warm ADONA to 37°C and sonicate for 15 minutes to achieve homogeneity in aqueous media .
  • Dosing Accuracy : Prepare fresh working solutions weekly and verify concentrations via LC-MS to account for potential adsorption losses .

Advanced: What methodologies are used to evaluate ADONA’s role as a PPARα agonist in mechanistic studies?

  • In Vitro Assays : Transactivation assays using PPARα-responsive luciferase reporter cell lines (e.g., HepG2) to measure receptor activation potency .
  • Gene Expression Profiling : RNA sequencing of liver tissues from exposed rodents to identify PPARα-regulated pathways (e.g., fatty acid oxidation, lipoprotein metabolism) .
  • Comparative Analysis : Benchmark ADONA’s EC₅₀ values against known PPARα agonists (e.g., WY-14643) to assess relative potency .

Basic: Which in vitro models are validated for studying ADONA’s cellular effects?

  • Placental JEG-3 Cells : Used to assess lipid disruption and aromatase inhibition, showing altered cellular lipidomes at concentrations ≥10 µM .
  • Hepatocyte Cultures : Primary rat hepatocytes are employed to evaluate steatotic effects via triglyceride accumulation assays .
  • Immune Cell Models : Human peripheral blood mononuclear cells (PBMCs) tested for cytokine secretion changes to probe immunomodulatory potential .

Advanced: How can statistical methods improve interpretation of low-dose ADONA exposure data?

  • Longitudinal Mixed Models : Analyze time-dependent effects in chronic studies, adjusting for inter-individual variability .
  • Benchmark Dose Modeling : Calculate BMDL₁₀ values for adverse outcomes (e.g., hepatocyte hypertrophy) to inform risk assessment .
  • Bayesian Meta-Regression : Synthesize data from multiple studies to quantify uncertainty in potency estimates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.